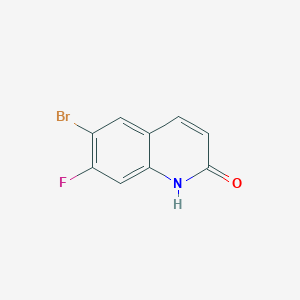

6-Bromo-7-fluoroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFSIMDTFFXIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 7 Fluoroquinolin 2 1h One and Its Derivatives

Classical and Established Routes to the Quinolone Nucleus

The fundamental quinoline (B57606) and quinolinone structures can be assembled through several named reactions that have been refined over more than a century. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Gould-Jacobs Synthesis

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline (B1666331) skeleton, which exists in tautomeric equilibrium with the 4-quinolone form. rsc.org The synthesis commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. rsc.org This initial step is followed by a thermal cyclization, often requiring high temperatures (above 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. nih.govchemicalbook.com Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline. rsc.org

A key consideration in the Gould-Jacobs reaction is its regioselectivity when using asymmetrically substituted anilines, as cyclization can occur at either ortho position. nih.gov The high temperatures required can also lead to side reactions and product decomposition. nih.gov Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. chemicalbook.com

Reaction Scheme: Gould-Jacobs Synthesis

Friedländer Synthesis Approaches

The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). nih.govnih.govsigmaaldrich.com This reaction is valued for its operational simplicity and the ready availability of starting materials. sigmaaldrich.com The process involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. nih.gov Variations of this method have been developed to overcome the limited availability of some 2-aminobenzaldehyde derivatives, for instance, by the in situ reduction of 2-nitrobenzaldehydes. nih.gov

Two primary mechanistic pathways are proposed: one beginning with an aldol (B89426) addition and the other with the formation of a Schiff base intermediate. nih.gov The Pfitzinger and Niementowski reactions are considered variations of the Friedländer synthesis. nih.gov

Doebner-Miller Reaction Protocols

The Doebner-Miller reaction, an acid-catalyzed process, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. organic-chemistry.org A significant feature of this method is that the α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. organic-chemistry.org The reaction mechanism is a subject of debate, with a fragmentation-recombination mechanism proposed based on isotope scrambling experiments. organic-chemistry.org This pathway suggests that the aniline first undergoes a conjugate addition to the enone, followed by fragmentation into an imine and a saturated ketone, which then recombine to form the quinoline product. organic-chemistry.org

Conrad-Limpach and Camps Cyclizations

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. chemicalbook.com Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolin-2-ones). At lower temperatures, the reaction favors the formation of a Schiff base at the keto group, which upon heating (around 250 °C) in an inert solvent, cyclizes to yield a 4-hydroxyquinoline. nih.govchemicalbook.com This cyclization is the rate-determining step. chemicalbook.com

The Knorr variation of this synthesis occurs at higher temperatures (around 140 °C), where the aniline attacks the ester group to form a β-keto acid anilide. chemicalbook.com Subsequent cyclization of this intermediate leads to a 2-hydroxyquinoline. chemicalbook.com

The Camps cyclization is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to produce either a quinolin-2-one or a quinolin-4-one. nih.gov The regiochemical outcome depends on the structure of the substrate and the reaction conditions, specifically which enolate is formed and undergoes the intramolecular aldol-type condensation. nih.gov

Pfitzinger and Niementowski Methodologies

The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which under basic conditions, are hydrolyzed to an isatoic acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. This method has proven valuable for the synthesis of various biologically significant quinoline carboxylic acid derivatives.

The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (quinolin-4-one) derivatives. The reaction is typically conducted at elevated temperatures (120–130 °C). Mechanistically, it is thought to proceed via the formation of a Schiff base, followed by ring closure and dehydration, similar to the Friedländer synthesis.

Advanced and Regio/Stereoselective Synthesis of Fluoro- and Bromoquinolinones

The introduction of halogen atoms, particularly fluorine and bromine, into the quinolinone ring can significantly modulate the compound's chemical and biological properties. Modern synthetic methods aim for high regioselectivity in the placement of these substituents.

A direct approach to a closely related structure, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, has been reported. The synthesis involves the electrophilic bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). This reaction proceeds with high yield, demonstrating a regioselective method for introducing bromine at the C-6 position.

Table 1: Synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |

| 7-fluoro-3,4-dihydroquinolin-2(1H)-one | N-Bromosuccinimide | DMF | 0 °C to rt | 4 h | 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | 92% |

| Data sourced from ChemicalBook synthesis report. chemicalbook.com |

Furthermore, the synthesis of the corresponding aromatized quinoline, 6-bromo-7-fluoroquinoline (B179352), can be achieved via a Skraup-type reaction. This involves heating 3-fluoro-4-bromoaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like sodium 3-nitrobenzenesulfonate. This classical approach demonstrates the construction of the bicyclic system with the desired halogenation pattern already in place on the aniline precursor.

Table 2: Synthesis of 6-Bromo-7-fluoroquinoline

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 3-Fluoro-4-bromoaniline | Glycerol, Sulfuric acid, Sodium 3-nitrobenzenesulfonate | Water | 120-140 °C | 6-Bromo-7-fluoroquinoline | 85.8% |

| Data sourced from a patent disclosure. |

While specific advanced, stereoselective syntheses for 6-bromo-7-fluoroquinolin-2(1H)-one are not extensively detailed in the surveyed literature, the principles of modern heterocyclic synthesis can be applied. For instance, transition metal-catalyzed cross-coupling reactions could be envisioned for the late-stage introduction of the bromo or fluoro substituents onto a pre-formed quinolinone core. Similarly, modern asymmetric cyclization strategies could provide enantiomerically enriched quinolinone derivatives. The regioselective synthesis of 2-styryl quinolines has been achieved, indicating that selective functionalization of the quinoline ring system is feasible. nih.gov The development of highly regioselective and stereoselective methods for the synthesis of complex quinolinones, including those with specific halogenation patterns like this compound, remains an active area of research in synthetic organic chemistry.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) and tandem or cascade processes offer an efficient and atom-economical route to complex molecular architectures from simple starting materials in a one-pot operation. These strategies are particularly valuable for creating diverse libraries of compounds for drug discovery.

Prins Cascade Cyclization

The Prins reaction and its cascade variations represent a powerful tool for the construction of various heterocyclic systems. rsc.orgbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. acs.org The resulting carbocation intermediate can then undergo further cyclization and rearrangement steps to yield complex polycyclic structures. nih.gov Specifically, aza-Prins cyclizations, where a nitrogen-containing component is incorporated, have been developed to produce azabicycles, including indolizidine and quinolizidine (B1214090) cores. nih.gov While direct synthesis of this compound via a Prins cascade is not prominently documented, the development of tandem Prins-cyclization processes for the stereoselective synthesis of pyrano- and thiopyrano-quinoline derivatives highlights the potential of this methodology. acs.org These processes demonstrate the formation of fused quinoline systems through a highly stereoselective pathway. acs.org

Domino Cycloaddition/C–N Coupling/Cyclization Strategies

Domino reactions that combine multiple bond-forming events in a single synthetic operation are highly sought after for their efficiency. Strategies involving cycloaddition, C-N bond formation, and subsequent cyclization are particularly effective for the synthesis of nitrogen-containing heterocycles. For instance, a one-pot synthesis of quinolines has been developed from o-aminothiophenol and 1,3-ynones, proceeding through a Michael addition, cyclization to a 1,5-benzothiazepine (B1259763) intermediate, and a final iodine-mediated desulfurative cyclization. nih.gov

A notable example of a domino strategy involves the copper-catalyzed three-component reaction of an azide, an alkyne, and an aniline derivative. nih.gov This process can encompass an azide-alkyne cycloaddition, a Goldberg amidation, and a Camps cyclization to rapidly assemble complex nitrogen polyheterocycles under mild conditions. nih.gov Furthermore, palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes have been developed to create N-containing fused quinolin-2(1H)-one scaffolds. researchgate.net Another approach involves the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, leading to a domino nitro reduction-Friedländer heterocyclization to produce substituted quinolines. mdpi.com

Inverse Electron Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy that involves an electron-rich dienophile and an electron-poor diene, the opposite of the conventional Diels-Alder reaction. wikipedia.org This method is particularly useful for synthesizing heterocyclic compounds. sigmaaldrich.com IEDDA reactions have been employed to create quinoline and quinolinone frameworks. For example, a methodology for the synthesis of 3-aroyl/acyl quinolines has been developed through the [4+2] cycloaddition of in situ generated aza-o-quinone methides and enaminones. acs.orgnih.gov This reaction proceeds with a range of substituted enaminones and aza-o-quinone methides, offering good to excellent yields. acs.orgnih.gov The development of asymmetric IEDDA reactions, using chiral Lewis acid catalysts, has also enabled the synthesis of enantiomerically enriched tetrahydroquinoline derivatives. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly crucial for the derivatization of heterocyclic cores like this compound.

Palladium-Catalyzed Coupling (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck, Buchwald-Hartwig)

Palladium catalysts are highly versatile and widely used in a variety of cross-coupling reactions. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide and is extensively used for creating C-C bonds. wikipedia.orglibretexts.org It is a robust method for synthesizing biaryl compounds and other conjugated systems. wikipedia.org The reaction has been successfully applied to unprotected nitrogen-rich heterocyles, which are often challenging substrates. nih.gov For instance, the Suzuki-Miyaura coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been developed to produce a range of alkenyl-substituted azaborines. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to form C-C bonds. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It has been utilized in the synthesis of complex molecules and materials due to its mild reaction conditions. wikipedia.orglibretexts.org The reaction has been successfully applied to the diversification of unprotected halotryptophans and peptides containing them. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgrsc.orgehu.es This reaction has been employed in the synthesis of quinolines and quinolones. rsc.orgacs.org For example, a one-pot protocol for the synthesis of 4-aryl-2-quinolones has been developed via a domino Heck/cyclization reaction. rsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org It has proven invaluable for the synthesis of a wide array of aryl amines. wikipedia.org A key application has been the selective functionalization of dihalogenated quinolines. For instance, the selective Buchwald-Hartwig amination of the aryl bromide in 6-bromo-2-chloroquinoline (B23617) in the presence of the heteroaryl chloride has been achieved, allowing for the synthesis of various 6-heterocyclic substituted 2-aminoquinolines. nih.govresearchgate.net

The following table summarizes the palladium-catalyzed cross-coupling reactions:

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Compound + Organohalide | C-C | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C-C | Pd(0) complex, Cu(I) co-catalyst, Amine base |

| Heck | Unsaturated Halide + Alkene | C-C | Pd(0) complex, Base |

| Buchwald-Hartwig | Amine + Aryl Halide | C-N | Pd(0) complex, Ligand, Base |

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to palladium-catalyzed methods for the formation of C-N, C-O, C-S, and C-C bonds. rsc.orgresearchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. rsc.org Copper catalysis has been successfully used in domino sequences to construct complex heterocycles. nih.gov For example, copper(I) has been used to catalyze the cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents. nih.govresearchgate.net

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of quinolines and their derivatives. rsc.orgresearchgate.net This method allows for the introduction of a boryl group, which can then be further transformed into a variety of functional groups. The regioselectivity of this reaction is primarily influenced by steric factors, but electronic effects also play a role, especially at lower temperatures. rsc.orgresearchgate.net

For instance, in the borylation of 7-halo-2-methylquinoline, a mixture of 5- and 4-borylated products is often observed, highlighting the interplay of steric and electronic influences. rsc.orgresearchgate.net The site of borylation can often be predicted by analyzing the 1H NMR spectrum of the starting material, as the most deshielded, sterically accessible hydrogen is typically the most reactive. rsc.orgresearchgate.net This has been correlated with C-H acidity, and while DFT calculations of pKa values show a good correlation with selectivity, other factors like the M-C bond strength may provide even more accurate predictions. rsc.orgresearchgate.net

Recent advancements have also demonstrated the use of a silica-supported monodentate phosphine (B1218219) ligand (Si-SMAP) in the iridium-catalyzed C8-borylation of 4-quinolones. researchgate.net This process involves the tautomerization of the quinolone to a quinoline, which then undergoes N-directed selective borylation at the C8 position. researchgate.net The resulting C8-borylated quinolines can be converted to their corresponding potassium trifluoroborate salts or C8-chlorinated derivatives in good yields. researchgate.net

An efficient protocol for the C-H functionalization and borylation of fluoroquinolines has also been developed, with borylation being selective for the C7 position. acs.org This method allows for extensive diversification at the C7 position and the subsequent generation of the fluoroquinolone moiety through a simple hydrolysis step. acs.org

Table 1: Iridium-Catalyzed Borylation of Quinolines

| Catalyst/Ligand | Substrate | Position of Borylation | Key Findings |

|---|---|---|---|

| [IrCl(cod)]2 / dtbpy | Quinoline | C3 | High yield (84%) in octane. researchgate.net |

| [Ir(OMe)(cod)]2 / Si-SMAP | 4-Quinolones | C8 | N-directed regioselective borylation. researchgate.net |

| Ir catalyst / dtbpy | Fluoroquinolines | C7 | Selective for C7, allowing for further diversification. acs.org |

Direct Halogenation Techniques for Quinolinones

Direct halogenation is a fundamental process for modifying the quinolinone core. These techniques allow for the selective introduction of halogen atoms, which are crucial for tuning the electronic properties of the molecule and for serving as handles for further chemical transformations.

Electrophilic Halogenation for Selective Bromine and Fluorine Introduction

Electrophilic halogenation is a common method for introducing bromine and fluorine atoms onto aromatic rings. While direct fluorination with F2 gas is often too reactive and difficult to control, the use of electrophilic fluorinating agents, such as N-F reagents, provides a safer and more selective alternative. youtube.comresearchgate.net These reagents, which include neutral N-F compounds and quaternary ammonium (B1175870) N-F salts, offer a range of fluorinating powers and are generally stable and easy to handle. researchgate.net

For the introduction of bromine, reagents like N-bromosuccinimide (NBS) are frequently used. The mechanism of electrophilic aromatic substitution for bromination and chlorination typically involves a Lewis acid catalyst to activate the halogen. youtube.com

A recent study has demonstrated a concerted nucleophilic aromatic substitution for the fluorination of quinolines. acs.org This method overcomes the challenge of cleaving the strong C-H bond without forming high-energy intermediates and has been successfully applied to the C-H fluorination of various quinolines. acs.org

C5-Selective Halogenation Approaches

Achieving regioselectivity in the halogenation of quinolines can be challenging. However, methods for C5-selective halogenation have been developed. One such method utilizes N-halosuccinimides (NCS, NBS, and NIS) as halogenation reagents in water, without the need for a metal catalyst or additional oxidants. rsc.org This approach is efficient, convenient, and has a broad substrate scope. rsc.org

Another approach involves a copper(II)-catalyzed halogenation of quinolines at the C5 and C7 positions using inexpensive sodium halides. rsc.org This reaction proceeds under mild conditions and demonstrates good substrate tolerance. rsc.org

Hypervalent Iodine(III)-Promoted Regioselective C–H Halogenation

Hypervalent iodine reagents have gained prominence as environmentally benign tools for C-H functionalization. nih.govacs.org A simple and practical protocol for the C3-H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt and a hypervalent iodine(III) reagent like PIFA or PIDA. nih.govacs.orgacs.orgnih.gov This method proceeds at room temperature with high regioselectivity and good functional group tolerance, making it suitable for gram-scale synthesis. nih.govacs.orgnih.gov The direct transformation of C(sp2)–H bonds to C(sp2)–X bonds is a desirable strategy for creating new and useful molecules. nih.govacs.org

Table 2: Direct Halogenation Techniques for Quinolinones

| Reagent/Catalyst | Position of Halogenation | Key Features |

|---|---|---|

| N-Halosuccinimides (NCS, NBS, NIS) | C5 | Metal-free, aqueous conditions. rsc.org |

| Copper(II) / Sodium Halides | C5 and C7 | Mild conditions, low-cost reagents. rsc.org |

| Potassium Halide / PIFA or PIDA | C3 | High regioselectivity, room temperature. nih.govacs.orgacs.orgnih.gov |

Fluorination Utilizing Fluoroalkyl Amino Reagents (FARs)

Fluoroalkyl amino reagents (FARs) have recently re-emerged as powerful tools for introducing various fluorinated groups onto heterocyclic compounds. mdpi.comproquest.com These reagents exhibit unique reactivity due to the presence of highly electron-withdrawing fluorine atoms near the tertiary amine. mdpi.com This leads to an equilibrium between the amine and a fluoroiminium form, which is responsible for the specific reactivity of FARs. mdpi.com

When N-aryl fluoroketimines are treated with FARs, a Friedel-Crafts-type reaction occurs, leading to the formation of 2,4-bis(fluoroalkyl)quinolines with complete regioselectivity. mdpi.com This method provides a one-step synthesis of a diverse range of quinolines bearing different fluorinated groups. mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the construction of the quinolinone ring system. One common approach involves the reaction of isatin or its derivatives with malonic acid in the presence of a base, such as sodium acetate (B1210297) in acetic acid. This reaction proceeds under reflux conditions to form the quinoline-4-carboxylic acid, which can then be further modified. This method has been used to synthesize a series of amino acid derivatives of quinolines.

Sustainable and Green Chemistry Approaches in Quinolone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinolones to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.comrsc.org This technique has been successfully applied to the synthesis of various quinolin-2(1H)-one derivatives.

For instance, the condensation reaction of 2-aminobenzophenones with α-methylene esters to yield quinolin-2(1H)-one derivatives has been efficiently carried out under microwave irradiation, resulting in high yields. ingentaconnect.combenthamdirect.comingentaconnect.com This method offers a significant advantage in terms of reaction speed and efficiency. ingentaconnect.com Another notable application is the copper-catalyzed intramolecular N-arylation for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, where microwave heating dramatically reduces the reaction time from hours to minutes and provides excellent yields. nih.govbeilstein-journals.orgbeilstein-journals.org

A one-pot synthesis of 2-(1H)-quinolinone compounds directly from quinoline raw materials has also been developed using microwave assistance. google.com This innovative approach utilizes water as a nucleophile and a reaction accelerator to produce the desired products efficiently. google.com Furthermore, microwave-assisted methods have been employed in the synthesis of pyrano[3,2-c]quinoline-3-carboxylates, which have shown potential as dual-acting anti-cancer and anti-microbial agents. nih.gov

The key benefits of microwave-assisted synthesis in the context of quinolones include:

Rapid Reaction Times: Reactions that would typically take several hours can often be completed in minutes. nih.govbeilstein-journals.org

Higher Yields: Improved reaction kinetics often lead to higher product yields. ingentaconnect.combenthamdirect.com

Increased Purity: The reduction in side reactions can lead to cleaner reaction profiles and easier purification.

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional heating methods.

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolone Derivatives

| Derivative | Synthesis Method | Catalyst | Reaction Time | Yield | Reference |

| Quinolin-2(1H)-ones | Microwave-Assisted | - | Short | High | ingentaconnect.combenthamdirect.com |

| 5,6-dihydroindolo[1,2-a]quinoxalines | Microwave-Assisted | CuI | 45-60 min | 83-97% | nih.govbeilstein-journals.org |

| Pyrano[3,2-c]quinolone-3-carboxylates | Microwave-Assisted | - | - | - | nih.gov |

| 2-(1H)-quinolinones | Microwave-Assisted | Reaction Accelerator | - | - | google.com |

The development of solvent-free and catalyst-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. researchgate.net Several innovative approaches have been reported for the synthesis of quinoline and quinolone derivatives under these environmentally benign conditions.

A notable example is the [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.govrsc.org This method is atom-economic, tolerates a wide range of functional groups, and proceeds without the need for any catalyst or solvent. nih.govrsc.org The absence of metal catalysts is particularly advantageous as it eliminates the risk of heavy metal contamination in the final products. nih.gov

Another significant development is the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature without the use of any base or organic solvent. acs.org This protocol boasts short reaction times (1–8 minutes), excellent to quantitative yields, and a reusable reaction medium, making it a highly green and efficient process. acs.org The E-factor, a measure of the environmental impact of a chemical process, for this method is remarkably low at 1.6. acs.org

The advantages of these methodologies include:

Reduced Environmental Impact: Elimination of organic solvents minimizes volatile organic compound (VOC) emissions. researchgate.net

Simplified Procedures: The absence of catalysts and complex solvent systems simplifies the reaction setup and workup.

Improved Safety: Avoidance of flammable and toxic solvents enhances laboratory safety.

Cost-Effectiveness: Eliminating the cost of solvents and catalysts can make the synthesis more economical.

Photocatalysis and biocatalysis represent cutting-edge green chemistry approaches that utilize light energy or enzymes, respectively, to drive chemical reactions under mild conditions.

Photocatalysis has been employed for the synthesis of quinolines via an oxidant-free Povarov reaction. acs.org This method uses a dual-catalyst system, comprising a photocatalyst and a proton reduction cocatalyst, to afford quinolines in excellent yields with hydrogen gas as the only byproduct. acs.org This approach is highly sustainable as it avoids the use of sacrificial chemical oxidants.

Biocatalysis offers a highly selective and environmentally friendly route to quinoline and quinolone derivatives. For instance, a combination of enzymatic catalysis with α-Chymotrypsin and photocatalysis has been used to synthesize functionalized quinazolinones with a high yield of 99% in just 2 hours. nih.gov In another study, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized as biocatalysts for the synthesis of quinolines and 2-quinolones. cardiff.ac.ukacs.org Specifically, HRP catalyzes the annulation/aromatization of N-cyclopropyl-N-alkylanilines, which is followed by an iron-mediated oxidation to yield 2-quinolone derivatives. cardiff.ac.ukacs.org

These advanced catalytic systems offer several benefits:

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products.

Mild Reaction Conditions: Biocatalytic and photocatalytic reactions are typically performed at or near ambient temperature and pressure.

Reduced Waste: These methods often generate less waste compared to traditional chemical syntheses.

Ultrasound irradiation has been shown to promote and accelerate chemical reactions, a field known as sonochemistry. This technique has been effectively applied to the synthesis of quinolines and their derivatives, often leading to improved yields and shorter reaction times. nih.gov

One notable application is the ultrasound-promoted synthesis of quinolines using basic ionic liquids in an aqueous medium. nih.govresearchgate.net This method is considered a green procedure due to its use of a recyclable catalyst and water as a solvent, along with the benefits of milder conditions and higher selectivity. nih.govresearchgate.net Another example is the catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic irradiation. nih.gov

Furthermore, an ultrasound-assisted intramolecular reductive cyclization of substituted aromatic nitro compounds using zinc metal in water has been demonstrated for the preparation of quinolines. heteroletters.org This method is simple, mild, and proceeds well in water, whereas organic solvents give lower yields. heteroletters.org

The key advantages of using ultrasound in quinolone synthesis include:

Increased Reaction Rates: The cavitation effect of ultrasound enhances mass transfer and accelerates the reaction.

Improved Yields and Selectivity: Sonication can lead to higher product yields and, in some cases, improved selectivity. nih.gov

Milder Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of byproducts. nih.gov

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Green solvents are environmentally benign alternatives to traditional volatile organic compounds. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. As mentioned previously, an environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed, offering excellent yields and a reusable reaction medium. acs.org

Ethanol , a bio-based solvent, has been used as a co-solvent with supercritical CO2 for the extraction and processing of quinine (B1679958), a related quinoline alkaloid. mdpi.com

Supercritical Carbon Dioxide (scCO2) is a particularly attractive green solvent because it is non-toxic, non-flammable, and its solvating power can be tuned by changing the pressure and temperature. mdpi.comresearchgate.netpageplace.debhu.ac.in While direct synthesis of this compound in scCO2 is not explicitly detailed in the provided context, the properties of scCO2 make it a promising medium for such reactions, particularly for extraction and purification processes. mdpi.comresearchgate.net

Interactive Data Table: Properties and Applications of Green Solvents in Quinolone-Related Synthesis

| Green Solvent | Key Properties | Application Example | Reference |

| Water | Abundant, non-toxic, non-flammable | Aqueous synthesis of quinolin-2(1H)-ones | acs.org |

| Ethanol | Bio-based, biodegradable | Co-solvent with scCO2 for quinine extraction | mdpi.com |

| Supercritical CO2 | Non-toxic, non-flammable, tunable solvating power | Extraction and processing of related compounds | mdpi.comresearchgate.net |

Rational Design for Structural Diversity and Analog Generation

Rational drug design plays a crucial role in the development of new quinolone-based therapeutic agents by systematically modifying the core structure to optimize biological activity and pharmacokinetic properties.

The quinolone scaffold is highly amenable to structural modifications at various positions, allowing for the generation of diverse analog libraries. For instance, a highly modular quinoline-based probe has been developed with three strategic domains that can be easily engineered for different applications. nih.gov This approach allows for the tuning of photophysical properties and the introduction of structural diversity. nih.gov

In the context of developing new antitubercular agents, a library of quinolones was designed to target the NADH:ubiquinone oxidoreductase of Mycobacterium tuberculosis. acs.orgacs.org By exploring the structure-activity relationship (SAR), researchers were able to identify a lead compound with potent activity against multi-drug resistant strains. acs.org This involved synthesizing a series of analogs with modifications at the 3-position and in the side chain to enhance metabolic stability and efficacy. acs.org

Another strategy involves diversity-oriented synthesis, where a common quinoline core is functionalized with various heterocyclic rings at the C-3 position to create a broad range of bis-heterocycles. nih.gov This approach allows for the rapid exploration of chemical space and the identification of novel bioactive scaffolds.

The rational design process for generating quinolone analogs typically involves:

Scaffold Hopping: Replacing parts of the molecule with structurally different but functionally similar groups.

Functional Group Modification: Introducing or modifying functional groups to alter properties like solubility, polarity, and binding affinity.

Side Chain Elaboration: Extending or modifying side chains to explore interactions with target proteins. acs.org

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation.

Through these rational design strategies, medicinal chemists can systematically generate and evaluate a wide array of this compound analogs to identify candidates with improved therapeutic profiles.

Chemical Transformations and Reactivity of 6 Bromo 7 Fluoroquinolin 2 1h One Derivatives

Nucleophilic Substitution Reactions at Halogenated Centers

The carbon-halogen bonds, particularly the C6-Br bond, are primary sites for nucleophilic substitution, most notably through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for forming new carbon-nitrogen bonds at the C-6 position.

Research has demonstrated the synthesis of N-glycosyl-6-bromo-quinolinone conjugates via Pd-catalyzed cross-coupling between brominated N-glycosyl quinolin-2-one derivatives and various nitrogen nucleophiles. nih.govresearchgate.net These reactions highlight the utility of the bromo group as a synthetic handle for introducing complex amide-based functionalities. For instance, the coupling of 3,6-dibromo-N-glycosyl quinolinones with amides can be selectively achieved at the C-6 position under specific palladium catalysis conditions. researchgate.net While the C-F bond is generally more robust, it can also undergo substitution under more forcing conditions or with specific catalytic systems, offering a pathway for sequential functionalization.

| Substrate | Nucleophile/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Brominated N-glycosyl quinolin-2-one | Nitrogen Nucleophiles (e.g., Amides) | Pd-catalyzed Cross-Coupling | N-glycosyl-6-amino-quinolinone conjugate | nih.govresearchgate.net |

| Heteroaromatic Tosylates | Alkyl Grignard Reagents | Iron-catalyzed Cross-Coupling | Alkyl-substituted Heteroaromatics | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Heterocyclic Ring System

The quinolinone ring system is susceptible to electrophilic aromatic substitution, with the position of attack influenced by the existing substituents. The pyridinone ring, activated by the N-1 amide functionality, can direct electrophiles to the C-3 position. A key example is the electrophilic bromination of N-glycosylquinolin-2-one using N-bromosuccinimide (NBS), which selectively yields the 3-bromo derivative. researchgate.net

The electronic nature of substituents on the benzene (B151609) portion of the scaffold significantly impacts this reactivity. The presence of an electron-withdrawing bromine atom at the C-6 position was found to decrease the nucleophilicity of the ring system, making subsequent electrophilic substitution at the C-3 position less efficient. researchgate.net In such cases, stronger reaction conditions, for example using molecular bromine (Br₂) in glacial acetic acid, were required to achieve high yields of the 3,6-dibrominated product. researchgate.net

Reduction of Functional Groups within the Quinolone Framework

The quinolinone framework contains reducible functional groups, primarily the C3=C4 double bond within the pyridinone ring. Catalytic hydrogenation is a common method to reduce this bond, converting the quinolin-2(1H)-one scaffold into its corresponding 3,4-dihydroquinolin-2(1H)-one derivative. pharmaguideline.com This transformation alters the geometry of the heterocyclic ring from planar to a more flexible, saturated system. The existence of compounds such as 6-Bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one confirms that this reduction is a viable synthetic pathway for this class of molecules. bldpharm.com Depending on the reagents and conditions, other reductions can be possible. For the parent quinoline (B57606) structure, selective reduction of the benzene ring can be achieved in an acidic medium, while reagents like lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.com

Strategic Functionalization for New Chemical Entities

The quinolin-2(1H)-one structure offers distinct opportunities for functionalization at both the N-1 position and the carbocyclic ring (C-5 to C-8).

N-1 Position: The nitrogen atom, being part of a lactam (a cyclic amide), can be readily functionalized. Common modifications include alkylation, such as methylation to form compounds like 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one. bldpharm.com More complex moieties can also be introduced, as seen in the synthesis of N-glycosyl quinolin-2-ones, where a protected sugar is attached to the N-1 position. researchgate.net This site is crucial for modulating the physicochemical properties of the molecule.

C-5 to C-8 Positions: The carbocyclic ring is pre-functionalized with bromine at C-6 and fluorine at C-7. The C-6 bromo group is a key site for introducing diversity via palladium-catalyzed cross-coupling reactions, as detailed in section 3.1. nih.gov These reactions allow for the installation of various aryl, heteroaryl, and alkyl groups. The C-5 and C-8 positions, being unsubstituted, represent sites for potential late-stage functionalization through methods like directed ortho-metalation followed by quenching with an electrophile, although this can be challenging given the existing substitution pattern.

Hybridizing the 6-bromo-7-fluoroquinolin-2(1H)-one core with other pharmacologically relevant heterocyclic scaffolds is a powerful strategy for creating novel chemical entities.

Thiosemicarbazones: These are typically synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov To create a quinolinone-thiosemicarbazone hybrid, a this compound derivative bearing a carbaldehyde group (e.g., at the C-3 position) would serve as the key precursor. This quinolinone-carbaldehyde could then be reacted with a variety of substituted thiosemicarbazides under mild acidic catalysis to yield a library of hybrid molecules. nih.govnih.gov

Pyrazoles: Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. nih.gov A common route to their synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. A quinolinone-pyrazole hybrid could be constructed by first installing a 1,3-dicarbonyl moiety (such as an acetoacetyl group) onto the quinolinone framework, for example at the N-1 or C-3 position. Subsequent cyclocondensation with hydrazine or a substituted hydrazine would form the desired pyrazole (B372694) ring fused or linked to the quinolinone core. nih.govnih.gov

| Target Hybrid | Key Quinolinone Precursor | Key Reagent | General Reaction | Reference |

|---|---|---|---|---|

| Thiosemicarbazone-Quinolinone | This compound-3-carbaldehyde | Substituted Thiosemicarbazide | Condensation | nih.govnih.gov |

| Pyrazole-Quinolinone | 3-(Acetoacetyl)-6-bromo-7-fluoroquinolin-2(1H)-one | Hydrazine Hydrate | Cyclocondensation | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of Halogenated Quinolinones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule such as 6-Bromo-7-fluoroquinolin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete structural confirmation.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinolinone ring system.

The aromatic region would likely display two doublets and a singlet. The proton at the C-8 position would appear as a doublet, coupled to the adjacent fluorine atom. The proton at the C-5 position would also be a doublet, influenced by the bromine atom at C-6. The proton at C-3 would likely appear as a singlet, and the proton at C-4 as a doublet coupled to the C-3 proton. The N-H proton would present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Due to the lack of specific experimental data for this compound, the following table presents ¹H NMR data for the related compound 6-Bromo-4-methylquinolin-2(1H)-one to illustrate the typical chemical shifts and coupling patterns observed in this class of compounds.

| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.3 | s | - |

| H-5 | ~7.6 | d | ~8.8 |

| H-7 | ~7.4 | dd | ~8.8, 2.2 |

| H-8 | ~7.2 | d | ~2.2 |

| CH₃ | ~2.4 | s | - |

| N-H | ~12.0 | br s | - |

| Data is illustrative and based on known spectra of similar quinolinone structures. |

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-2) would be expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would appear in the region of 110-150 ppm. The carbon atoms directly bonded to the electronegative bromine (C-6) and fluorine (C-7) atoms would exhibit characteristic chemical shifts. The C-F bond, in particular, would show a large one-bond coupling constant (¹JCF).

The following table provides illustrative ¹³C NMR data for 6-Chloro-4-phenylquinolin-2(1H)-one , a structurally related compound, to demonstrate the expected chemical shift ranges.

| Carbon | Illustrative Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~122 |

| C-4 | ~140 |

| C-4a | ~120 |

| C-5 | ~129 |

| C-6 | ~130 |

| C-7 | ~125 |

| C-8 | ~116 |

| C-8a | ~138 |

| Data is illustrative and based on known spectra of similar quinolinone structures. |

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine (¹⁹F) NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent proton at C-8, providing further structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₅BrFNO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

The table below shows the expected exact masses for the molecular ions of this compound.

| Ion | Elemental Composition | Expected Exact Mass |

| [M]⁺ (with ⁷⁹Br) | C₉H₅⁷⁹BrFNO | ~240.9589 |

| [M+2]⁺ (with ⁸¹Br) | C₉H₅⁸¹BrFNO | ~242.9569 |

| Calculated theoretical values. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, C=C bonds of the aromatic ring, and the C-F and C-Br bonds.

The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the lactam ring would be observed as a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

To illustrate these characteristic absorptions, the following table presents typical IR absorption frequencies for the parent compound, Quinolin-2(1H)-one . nist.govnih.govnist.gov

| Functional Group | Illustrative Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| Data is for the parent quinolin-2(1H)-one and serves as a reference. |

X-ray Crystallography for Molecular Geometry and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal evidence of a molecule's connectivity, conformation, and the stereochemical relationships between its constituent atoms. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgsrmist.edu.in The angles and intensities of the diffracted beams are used to generate an electron density map, from which the positions of individual atoms can be deduced, revealing detailed information about bond lengths, bond angles, and torsion angles. wikipedia.org

For this compound, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.org This typically involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. Once a crystal of sufficient quality is obtained and analyzed, a wealth of structural information becomes available.

Expected Molecular Geometry:

While specific experimental data for this compound is not publicly available, the molecular geometry can be predicted based on the known structures of related quinolinone and halogenated aromatic systems. The quinolinone core is expected to be largely planar. The fusion of the benzene (B151609) and pyridinone rings creates a rigid bicyclic system.

The introduction of bromine and fluorine atoms at positions 6 and 7, respectively, would lead to specific bond lengths and angles. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bond lengths are anticipated to be within the typical ranges observed for such bonds on an aromatic ring. In related structures, C-Br bond lengths are generally in the range of 1.85-1.95 Å, while C-F bonds are typically shorter, around 1.32-1.38 Å. The bond angles within the aromatic rings are expected to be close to 120°, although some distortion may occur due to the presence of the fused ring and the steric and electronic effects of the halogen substituents. youtube.comnih.gov

The lactam functionality within the pyridinone ring will feature a carbonyl group (C=O) with an expected bond length of approximately 1.22-1.26 Å and an N-H bond. researchgate.net The geometry around the nitrogen atom is expected to be trigonal planar or very close to it.

Interactive Table: Predicted Bond Parameters for this compound

| Bond/Angle | Predicted Value Range |

| C-Br Bond Length | 1.85 - 1.95 Å |

| C-F Bond Length | 1.32 - 1.38 Å |

| C=O Bond Length | 1.22 - 1.26 Å |

| Aromatic C-C Bond | 1.38 - 1.42 Å |

| Ring Bond Angles | 118° - 122° |

Crystal Packing and Intermolecular Interactions:

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a significant role. The presence of the N-H group allows for the formation of strong hydrogen bonds, likely with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. uni-muenchen.de

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. azom.comwikipedia.org For newly synthesized organic compounds, it serves as a crucial verification of purity and confirmation of the molecular formula. accessengineeringlibrary.comvelp.com The most common method for organic compounds is combustion analysis. universallab.org In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The amounts of these combustion products are then accurately measured, from which the mass percentages of C, H, and N in the original sample can be calculated. measurlabs.com Halogens, like bromine, can also be determined through specific analytical procedures following combustion or by other methods.

For this compound, with the molecular formula C₉H₅BrFNO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental results from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's identity and purity. researchgate.netnih.gov

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | 12.011 | 9 | 108.099 | 44.49 |

| Hydrogen | 1.008 | 5 | 5.040 | 2.08 |

| Bromine | 79.904 | 1 | 79.904 | 32.90 |

| Fluorine | 18.998 | 1 | 18.998 | 7.82 |

| Nitrogen | 14.007 | 1 | 14.007 | 5.77 |

| Oxygen | 15.999 | 1 | 15.999 | 6.59 |

| Total | 242.047 | 100.00 |

Computational and Theoretical Investigations on 6 Bromo 7 Fluoroquinolin 2 1h One

Molecular Docking for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as a quinolinone derivative, into the binding site of a target protein (macromolecule).

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand. A high-ranking docking pose is one that shows favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, resulting in a low binding energy score. For instance, in studies of quinoline-3-carboxamide (B1254982) derivatives as inhibitors of DNA damage and response (DDR) kinases, molecular docking was used to identify key interactions within the ATP-binding pocket, with the quinoline (B57606) nitrogen often forming a crucial hydrogen bond with the hinge region of the kinase. mdpi.com

A typical molecular docking workflow involves:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).

Generation of a 3D conformation of the ligand.

Definition of the binding site on the protein.

Execution of the docking algorithm to sample different ligand orientations and conformations.

Scoring and ranking of the generated poses.

While no specific docking studies for 6-Bromo-7-fluoroquinolin-2(1H)-one are available, it is plausible that this compound could be docked into the active sites of various enzymes, such as kinases or proteases, where other quinolinone scaffolds have shown activity. The results of such a hypothetical study could be presented in a table format as shown below.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Example Kinase 1 | -8.5 | Met102, Leu154, Asp160 | Asp160 (main chain) |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation can assess the stability of the binding pose and the dynamics of the interactions. nih.gov

The simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. This allows for the observation of how the complex behaves in a simulated physiological environment, typically in a water box with ions.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Root Mean Square Fluctuation (RMSF) measures the fluctuation of each individual residue from its average position during the simulation. High RMSF values indicate regions of the protein with high flexibility, which are often loops or terminal regions. The binding of a ligand can sometimes stabilize certain flexible regions, leading to a decrease in their RMSF values.

Table 2: Hypothetical RMSD and RMSF Data from an MD Simulation

| Complex | Average RMSD (Å) | Average RMSF of Binding Site Residues (Å) |

|---|---|---|

| Protein-Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 |

Calculation of Binding Energies (e.g., MM/PBSA, MM/GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from a set of snapshots taken from an MD simulation. These methods are more computationally demanding than docking scores but generally provide a more accurate estimation of binding affinity. In a study of quinoline derivatives as potential acetylcholinesterase inhibitors, MM/PBSA calculations were used to rank the binding affinities of different compounds. nih.gov

The binding free energy is typically decomposed into several components:

Van der Waals energy

Electrostatic energy

Polar solvation energy

Non-polar solvation energy

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a regression model that correlates the descriptors with the activity. For a series of quinazolinone derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed to guide the design of new antitumor agents. rsc.org

A QSAR study on a series of quinolinone derivatives could reveal the importance of the bromo and fluoro substituents at positions 6 and 7, respectively, for a particular biological activity.

Table 3: Example of a 2D-QSAR Equation for a Series of Quinolinone Derivatives

| Model Equation | R² | Q² |

|---|---|---|

| pIC₅₀ = 0.5LogP - 0.2MW + 1.2*HBA + c | 0.85 | 0.75 |

Note: This is a hypothetical equation where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, often based on Density Functional Theory (DFT) , are used to understand the electronic properties of a molecule, such as its orbital energies, charge distribution, and chemical reactivity. For quinoline derivatives, DFT calculations have been used to determine properties like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons. acs.org

These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations could predict its dipole moment, polarizability, and sites that are susceptible to electrophilic or nucleophilic attack.

Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Theoretical Characterization of Photophysical Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the photophysical properties of this compound. While extensive research exists on the theoretical underpinnings of photophysical phenomena in various organic molecules and related heterocyclic systems, direct computational analysis of this particular compound, including its excited state behavior, absorption, and emission characteristics, remains an unaddressed area in the reviewed literature.

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and understanding the electronic transitions that govern the photophysical properties of molecules. These methods are routinely employed to calculate key parameters such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). Furthermore, computational models can elucidate the geometries of excited states, potential energy surfaces, and pathways for non-radiative decay, such as internal conversion and intersystem crossing.

For instance, studies on related quinoline derivatives have successfully utilized these computational approaches. Research on compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde has employed TD-DFT to analyze excitation energies and oscillator strengths, providing insights into their electronic transitions. Similarly, investigations into various substituted quinolines have demonstrated the utility of DFT in calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding their electronic and photophysical behavior.

The photophysical properties of halogenated aromatic compounds can be significantly influenced by the nature and position of the halogen substituents. The presence of a bromine atom, for example, is known to often enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states, potentially leading to phosphorescence or influencing photochemical reactivity. The fluorine atom, being highly electronegative, can modulate the electronic distribution within the molecule, thereby affecting the energies of the molecular orbitals and, consequently, the absorption and emission spectra.

A theoretical investigation into this compound would be anticipated to explore these effects. Such a study would likely involve:

Ground State Geometry Optimization: Determination of the most stable conformation of the molecule using DFT.

Frontier Molecular Orbital (FMO) Analysis: Calculation and visualization of the HOMO and LUMO to understand the electron density distribution and the nature of the primary electronic transition.

Calculation of Absorption Spectra: Using TD-DFT to predict the ultraviolet-visible absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Excited State Analysis: Investigation of the nature of the lowest singlet (S1) and triplet (T1) excited states, including their geometries and energies.

Prediction of Emission Properties: Estimation of fluorescence and phosphorescence energies based on the energy differences between the excited and ground states.

Without specific studies on this compound, any discussion of its theoretical photophysical properties remains speculative and based on analogies with other, different, quinoline systems. The generation of detailed data tables and specific research findings as requested is not possible due to the lack of published research on this specific compound. Future computational work is necessary to elucidate the detailed photophysical characteristics of this compound.

Molecular Mechanisms in Chemical Biology Research Involving Halogenated Quinolinones

Investigations into Enzyme Inhibition Mechanisms

Acetylcholinesterase Inhibition Studies

Quinolinone derivatives have become a notable class of compounds in the study of acetylcholinesterase (AChE) inhibitors, which are vital for the treatment of Alzheimer's disease. nih.govnih.govnih.gov Research has shown that the quinolinone structure can be effectively modified to create powerful AChE inhibitors. nih.gov

In one study, a series of quinolinone derivatives were created and tested for their ability to inhibit AChE. nih.gov While there is no specific data on 6-bromo-7-fluoroquinolin-2(1H)-one, related quinolinone compounds have shown considerable potential. For example, certain 4-aminoquinoline (B48711) derivatives have been recognized as strong AChE inhibitors, with some compounds showing IC50 values in the low micromolar range. researchgate.net The way that substituents are arranged on the quinoline (B57606) ring is very important in determining how well they can inhibit the enzyme.

Molecular modeling of similar quinoline-based inhibitors has indicated that these molecules can interact with important residues in the active site of AChE, such as Trp86 and Tyr337, through a mix of hydrophobic interactions and π-π stacking. nih.gov The halogen atoms on the quinolinone core can make these interactions even stronger, which could lead to greater inhibitory power. It is thought that the electronic properties of the bromo and fluoro groups in this compound could help it bind more tightly within the enzyme's active site.

Interactive Data Table: Acetylcholinesterase Inhibitory Activity of Selected Quinolinone Derivatives (Note: This data is for illustrative purposes and is based on related compounds, not the specific subject compound.)

| Compound ID | IC50 (µM) vs hrAChE | IC50 (µM) vs hrBuChE | Selectivity Index (BuChE/AChE) |

| QN8 | 0.29 | 12.73 | 43.9 |

| QN9 | 2.50 | 17.50 | 7.0 |

| DQN7 | 1.80 | 3.50 | 1.9 |

| Donepezil | 0.05 | 4.90 | 98.0 |

| Data derived from a study on diversely functionalized quinolinones. nih.gov |

Inhibition of Mycobacterial Targets (e.g., Enoyl-Acyl Carrier Protein Reductase - InhA, Decaprenylphosphoryl-β-D-Ribose-2′-Oxidase - DprE1)

The quinolone structure is a well-known basis for creating antibacterial drugs, and recent research has expanded this to the search for new drugs to fight tuberculosis. researchgate.net Halogenated quinolones, in particular, have shown the ability to inhibit key enzymes in Mycobacterium tuberculosis.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is a vital enzyme in the pathway that synthesizes fatty acids in mycobacteria and is the target of the main anti-TB drug, isoniazid. nih.gov Although there is no direct data on the inhibition of InhA by this compound, the wider category of quinoline derivatives has been looked into as InhA inhibitors. nih.govnih.gov The idea is that the quinoline core can act like the nicotinamide (B372718) part of the NADH cofactor that attaches to InhA. Adding halogen atoms could make these compounds bind more strongly to the enzyme's active site.

Decaprenylphosphoryl-β-D-Ribose-2′-Oxidase (DprE1) Inhibition: DprE1 is a key enzyme used to make arabinogalactan, a component of the mycobacterial cell wall. nih.gov It has been confirmed as a good target for new anti-TB drugs. Research on quinolone-based compounds has found strong inhibitors of DprE1. nih.gov For example, certain quinolone analogues have shown significant action against M. tuberculosis, and it is thought that they work by inhibiting DprE1. nih.gov The presence of halogen atoms on the quinolone ring can affect how drug-like these inhibitors are and how well they attach to their target.

Phosphodiesterase 5 (PDE5) Modulatory Research

Phosphodiesterase 5 (PDE5) is an enzyme that is very important in controlling the levels of cyclic guanosine (B1672433) monophosphate (cGMP) inside cells. nih.gov Drugs that inhibit PDE5 are commonly used to treat erectile dysfunction and pulmonary hypertension. nih.gov The quinolinone structure has been recognized as a good starting point for creating new PDE5 inhibitors. nih.gov

Research in this field has demonstrated that making specific changes to the quinoline ring can result in very strong and selective PDE5 inhibitors. nih.gov For instance, some quinoline derivatives have been found to have IC50 values in the nanomolar and even picomolar range. Adding halogen atoms, such as fluorine, has been a method used to make these inhibitors more powerful and to improve their properties in the body. nih.gov While there is no specific information on this compound, the fact that it has both bromo and fluoro atoms means that it could be a compound of interest for designing new drugs that affect PDE5.

Interactive Data Table: PDE5 Inhibitory Activity of Selected Quinoline Derivatives (Note: This data is for illustrative purposes and is based on related compounds, not the specific subject compound.)

| Compound ID | PDE5 IC50 (nM) |

| Compound 7a | 0.27 |

| Sildenafil | 1.90 |

| Vardenafil | 0.14 |

| Tadalafil | 0.94 |

| Data derived from a study on quinoline derivatives as PDE5 inhibitors. nih.gov |

SARS-CoV-2 Main Protease (Mpro) Interaction Studies

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for the virus to reproduce, which makes it a top target for creating antiviral drugs. nih.govnih.gov The quinoline structure has been looked at as a possible core for Mpro inhibitors. researchgate.netresearchgate.net

Computer-based studies, such as molecular docking and molecular dynamics simulations, have been used to estimate how well different quinoline derivatives might bind to the Mpro active site and interact with it. researchgate.netresearchgate.net These studies have indicated that compounds based on quinoline can fit into the part of Mpro where it binds to substrates and can form important connections with key residues like His41 and Cys145. nih.govresearchgate.net Halogenated quinolines have been especially interesting because the halogen atoms could create stronger bonds, improving how well they bind. Although there is no specific experimental information for this compound, computer models could be used to predict how well it might work as an Mpro inhibitor.

Tubulin Polymerization Inhibition Mechanisms

Tubulin is a very important protein that joins together to form microtubules, which are a key part of the cytoskeleton and are involved in cell division, movement, and transport within cells. researchgate.netnih.gov Drugs that stop tubulin from joining together are effective cancer treatments. google.com The quinolinone structure has been used as a basis for designing new inhibitors of tubulin polymerization. researchgate.netnih.gov

Several studies have described quinoline and quinolinone derivatives that show strong activity against cell growth by stopping tubulin from assembling. nih.govnih.govgoogle.com These compounds often attach to the colchicine (B1669291) binding site on β-tubulin, which stops it from forming microtubules. nih.govmedchemexpress.com The way that atoms are arranged on the quinolinone ring, including where and what kind of halogens are present, has been found to be very important for their anti-tubulin effects. nih.gov For example, some halogenated quinoline derivatives have shown IC50 values for inhibiting tubulin polymerization in the low micromolar range. These results suggest that this compound might have similar effects.

MetAP-2 and N-Myristoyl Transferase (NMT) Inhibition

Methionine Aminopeptidase-2 (MetAP-2) Inhibition: MetAP-2 is an enzyme that helps in angiogenesis, the creation of new blood vessels, which is a vital process for the growth and spread of tumors. nih.gov Stopping MetAP-2 is therefore a possible way to treat cancer. nih.gov While there has been a lot of research on MetAP-2 inhibitors, there is currently no specific information in the scientific literature that connects halogenated quinolinones, including this compound, to the inhibition of this enzyme. The known inhibitors of MetAP-2 are from different chemical families, such as fumagillin (B1674178) and its related compounds. nih.gov

N-Myristoyl Transferase (NMT) Inhibition: NMT is an enzyme that helps attach myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) part of many different proteins in cells. This change is very important for the function and location of these proteins, many of which are part of signaling pathways that are not working correctly in cancer. As with MetAP-2, there is not enough specific research on the inhibition of NMT by halogenated quinolinones. The creation of NMT inhibitors is an active area of research, but it is focused on other types of chemical structures.

Ligand-Target Interaction Profiling and Specificity Studies

While specific ligand-target interaction profiling for this compound is not extensively documented in publicly available research, the broader family of halogenated quinolinones has been studied against a variety of biological targets. These studies provide a predictive framework for the potential interactions of the subject compound.

Research into structurally related quinolinone derivatives suggests that they can act as inhibitors of crucial cellular enzymes. For instance, compounds with a similar quinoline core have been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. acs.org The synthesis of derivatives often starts from precursors like 4-bromo-3-fluoroaniline, leading to a 6-bromo-7-fluoroquinoline (B179352) core structure, indicating the relevance of this substitution pattern in targeting kinases. acs.org

Furthermore, the quinolinone scaffold is a known pharmacophore for targeting DNA topoisomerases. Some quinolone derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacteria, and related compounds have been investigated for their effects on human DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. researchgate.net The ability of certain quinolones to induce DNA fragmentation is indicative of their interaction with this class of enzymes. researchgate.net

Other potential targets for halogenated quinolinones include histone deacetylases (HDACs) and viral polymerases. For example, derivatives containing a 6-fluoroquinoline (B108479) moiety have been identified as class I selective HDAC inhibitors. nih.gov Additionally, C-6 or C-7 substituted isoquinoline (B145761) derivatives, which share structural similarities, have been designed to inhibit the Hepatitis C virus (HCV) NS5B polymerase. nih.gov These findings suggest that the 6-bromo-7-fluoro substitution pattern could confer specificity for a range of protein targets.

Table 1: Potential Protein Targets for Halogenated Quinolinone Scaffolds

| Target Class | Specific Example | Potential Role of this compound | Reference |

| Protein Kinases | Ataxia Telangiectasia Mutated (ATM) Kinase | Inhibition of DNA damage signaling | acs.org |

| Topoisomerases | DNA Topoisomerase II | Interference with DNA replication and transcription | researchgate.net |

| Histone Deacetylases | Class I HDACs | Modulation of gene expression through chromatin modification | nih.gov |

| Viral Polymerases | HCV NS5B Polymerase | Inhibition of viral replication | nih.gov |

Modulation of Intracellular Signaling Pathways

The interaction of this compound with potential targets like ATM kinase and topoisomerase II would directly impact major intracellular signaling pathways. Inhibition of these enzymes is known to trigger cellular responses related to cell cycle arrest, apoptosis, and gene expression.